molecular formula C21H22N6O B12245716 3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine

Cat. No.: B12245716
M. Wt: 374.4 g/mol
InChI Key: XPHPCBIRMISXDH-UHFFFAOYSA-N
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Description

3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine is a complex heterocyclic compound It features a unique structure that combines a pyrazole ring, a pyridazine ring, and a pyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine typically involves multi-step reactions. One common approach is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method tolerates various functional groups and sterically hindered substrates, making it versatile for different synthetic needs.

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions. For instance, the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine can yield similar pyrazolone derivatives . These reactions are efficient and can be adapted for large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic systems.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring, for instance, can inhibit enzymes like alcohol dehydrogenase . This inhibition can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine apart is its combination of multiple heterocyclic rings, which provides a unique structural framework

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

(2-methylpyrazol-3-yl)-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C21H22N6O/c1-25-19(9-10-22-25)21(28)27-13-16-11-26(12-17(16)14-27)20-8-7-18(23-24-20)15-5-3-2-4-6-15/h2-10,16-17H,11-14H2,1H3

InChI Key

XPHPCBIRMISXDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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